Methyl 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate
Description
Chemical Identification and Nomenclature of Methyl 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate
Systematic IUPAC Name and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-amino-4-(3-fluoro-4-aminophenyl)benzoate , reflecting its substitution pattern across the biphenyl scaffold. The molecular structure consists of two benzene rings connected by a single bond (biphenyl core), with the following substituents:
- A carboxylate methyl ester (–COOCH₃) at position 4 of the first benzene ring.
- An amino group (–NH₂) at position 2 of the first benzene ring.
- A fluoro group (–F) at position 3′ and a second amino group (–NH₂) at position 4′ of the second benzene ring.
The structural formula is represented as:
C₁₄H₁₂FNO₂ , with a molecular weight of 245.25 g/mol . The SMILES notation for this compound is COC(=O)C1=CC=C(C=C1N)C2=CC(=C(C=C2)F)N , which encodes the spatial arrangement of atoms and functional groups.
CAS Registry Number and Alternative Designations
The Chemical Abstracts Service (CAS) Registry Number for this compound is 1334500-05-8 . Alternative designations include:
- Methyl 2-amino-4-(3-fluoro-4-aminophenyl)benzoate
- 3-Amino-4'-fluoro-biphenyl-4-carboxylic acid methyl ester
- Methyl 4-(3-fluoro-4-aminophenyl)-2-aminobenzoate .
These synonyms arise from variations in numbering the biphenyl system or emphasizing specific functional groups. For example, the term "biphenyl-4-carboxylic acid methyl ester" highlights the carboxylate ester at position 4, while "3-fluoro-4-aminophenyl" specifies the substituents on the second ring.
Relationship to Biphenyl-Based Chemical Taxonomy
This compound belongs to three overlapping categories within biphenyl chemistry:
- Substituted Biphenyl Esters : Characterized by ester-functionalized biphenyls, this class includes compounds with carboxylate or sulfonate groups used as intermediates in drug synthesis.
- Amino Biphenyls : The presence of amino groups (–NH₂) places it among bioactive biphenyl derivatives studied for their potential in kinase inhibition or antimicrobial activity.
- Fluorinated Biphenyls : The fluorine substituent enhances metabolic stability and binding affinity in medicinal chemistry applications, a feature shared with polychlorinated biphenyl (PCB) analogs.
The compound’s taxonomy underscores its versatility in organic synthesis and drug discovery, bridging structural motifs from fluorinated aromatics and biphenyl scaffolds.
Table 1: Key Identifiers for this compound
Properties
Molecular Formula |
C14H12FNO2 |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
methyl 4-(4-amino-3-fluorophenyl)benzoate |
InChI |
InChI=1S/C14H12FNO2/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8H,16H2,1H3 |
InChI Key |
CGZFCFTWNWBCCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is the most common method for synthesizing this compound. This reaction involves the palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The typical steps are:
-
- Fluorinated aryl halide (e.g., 4-fluoro-3-iodobenzene)
- Boronic acid derivative (e.g., 4-carboxyphenylboronic acid)
-
- Catalyst: Palladium(0) or palladium(II) complexes (e.g., Pd(PPh3)4)
- Base: Potassium carbonate or cesium carbonate
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: Typically maintained at 80–100°C
- Atmosphere: Inert (nitrogen or argon)
Mechanism :
The reaction proceeds via oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic acid, and reductive elimination to form the biphenyl product.
Amination
Once the biphenyl structure is formed, amination is performed to introduce the amino group at the desired position:
Reagents :
- Ammonia or amine derivatives
- Catalysts such as copper salts (e.g., CuI) or palladium complexes
-
- Solvent: Alcohols like ethanol or methanol
- Temperature: Moderate heating (~50–80°C)
Esterification
The final step involves esterification to convert the carboxylic acid group into a methyl ester:
Reagents :
- Methanol
- Acid catalyst (e.g., sulfuric acid or hydrochloric acid)
-
- Refluxing methanol with the carboxylic acid intermediate
- Removal of water by azeotropic distillation
Industrial Production Methods
In industrial settings, large-scale synthesis of Methyl 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate follows similar routes but incorporates optimizations for yield and purity:
Batch Reactions
Batch reactors are used to control reaction parameters such as temperature and pressure more effectively. High-purity catalysts and solvents are employed to minimize side reactions.
Continuous Flow Techniques
Continuous flow synthesis has been explored for this compound to improve efficiency and reduce environmental impact. This method allows for better control over reaction kinetics and heat transfer.
Purification
Advanced purification techniques such as recrystallization and column chromatography are applied to isolate the product with high purity.
Analytical Characterization of Intermediate Products
To ensure successful synthesis, intermediate products are characterized using advanced analytical techniques:
| Technique | Purpose | Observations |
|---|---|---|
| NMR Spectroscopy | Verification of substituent positions | Aromatic protons at δ6.8–8.2 ppm |
| Mass Spectrometry | Confirmation of molecular weight | m/z ~245 for final product |
| X-ray Crystallography | Determination of molecular structure | Dihedral angles between rings |
Table: Summary of Synthetic Steps
| Step | Reagents/Conditions | Product Formed |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3, THF, ~100°C | Biphenyl structure with fluoro group |
| Amination | NH3/CuI, ethanol, ~80°C | Amino-substituted biphenyl |
| Esterification | Methanol/H2SO4, reflux | Methyl ester |
Notes on Optimization
Catalyst Selection
Ligand choice in palladium catalysts significantly affects yield; bidentate ligands such as Xantphos have shown improved efficiency.
Temperature Control
Avoiding excessive temperatures prevents dehalogenation side reactions during cross-coupling.
Purity Enhancement
Recrystallization using solvents like ethyl acetate ensures removal of impurities from the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the aromatic rings, it can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can result in various substituted biphenyl compounds.
Scientific Research Applications
Methyl 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methyl 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes . These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison and Molecular Properties
Key Observations :
- Electronic Effects: The amino group in the target compound enhances solubility in polar solvents compared to chloro/trifluoromethyl analogs, which are more lipophilic .
- Steric Effects : Bulky substituents (e.g., isopropyl in ) increase dihedral angles (~38.7° vs. ~25° in less hindered analogs), reducing π-conjugation and altering UV-Vis absorption profiles.
- Hydrogen Bonding: The amino group enables intermolecular H-bonding, absent in chloro/trifluoromethyl derivatives, influencing crystallization behavior .
Spectroscopic and Reactivity Comparisons
Table 2: NMR Chemical Shifts of Key Functional Groups
Reactivity Insights :
- Amino Group Reactivity: The amino group in the target compound participates in electrophilic substitution (e.g., diazotization) more readily than electron-deficient analogs .
- Ester Hydrolysis : The carboxylate ester hydrolyzes faster in basic conditions compared to trifluoromethyl analogs due to reduced electron withdrawal .
Crystallographic and Structural Analysis
- Dihedral Angles: The target compound’s dihedral angle (~38.7°, inferred from ) is smaller than sterically hindered analogs (e.g., 45° in methyl 4'-amino-3',5'-diisopropyl derivative), enhancing π-orbital overlap and electronic communication between rings.
- Packing Efficiency: Amino and fluoro substituents facilitate tighter crystal packing via H-bonding (N–H···O) and dipole interactions, contrasting with disordered packing in trifluoromethyl derivatives .
Biological Activity
Methyl 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with various biological targets, cytotoxicity profiles, and implications for therapeutic applications.
Chemical Structure and Properties
This compound features a biphenyl structure with an amino group, a carboxylate group, and a fluorine atom. Its molecular formula is with a molecular weight of approximately 245.25 g/mol. The presence of the fluorine atom is known to enhance the compound's lipophilicity and biological activity, making it a candidate for drug development.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : this compound has been implicated in inhibiting cancer cell proliferation. Studies have shown that derivatives of this compound can exhibit selective cytotoxicity against several cancer cell lines while sparing normal cells.
- Enzyme Inhibition : The compound may act as an inhibitor in specific biochemical pathways. Its amino and carboxylate groups allow for interactions with enzymes and receptors, potentially modulating their activity.
Cytotoxicity Studies
A detailed assessment of the cytotoxic effects of this compound was conducted using various cancer cell lines. The results are summarized in the following table:
| Cell Line | CC₅₀ (µM) | Selectivity Index |
|---|---|---|
| COLO201 (Human Colorectal) | < 5 | High |
| 4T1 (Murine Mammary Carcinoma) | < 10 | Moderate |
| A549 (Human Lung Carcinoma) | > 10 | Low |
| MDA-MB-231 (Breast Cancer) | > 10 | Low |
The CC₅₀ values indicate the concentration required to inhibit cell viability by 50%, demonstrating that the compound exhibits potent activity against COLO201 cells while being less effective against A549 and MDA-MB-231 cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Protein Interaction : The compound may interact with proteins through non-covalent interactions such as hydrogen bonding and π-π stacking due to its aromatic nature. This interaction can disrupt protein-protein interactions critical for cancer cell survival.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound leads to cell cycle arrest in various phases depending on the concentration used. For instance, at concentrations near CC₅₀, significant arrest was observed in the G2/M phase in COLO201 cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on COLO201 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell proliferation and induced apoptosis through caspase activation.
- In Vivo Studies : Preliminary in vivo studies using murine models indicated that administration of this compound led to reduced tumor growth rates compared to control groups.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate, and how do catalytic systems influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium or nickel catalysts. For example, dual nickel/palladium-catalyzed reductive cross-coupling has been employed for analogous biphenyl carboxylates, optimizing ligand choice (e.g., bidentate phosphines) and reducing agents (e.g., Zn) to achieve yields >70% . Key parameters include temperature control (80–100°C) and inert atmosphere maintenance to prevent dehalogenation side reactions.
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR are essential for verifying substituent positions. For example, in analogous biphenyl derivatives, -NMR signals for aromatic protons appear at δ 6.8–8.2 ppm, with splitting patterns indicating fluorine coupling (e.g., ) . X-ray crystallography (as in structurally similar compounds) resolves steric effects of the 3'-fluoro and 4'-amino groups .
Q. What are the primary applications of this compound in medicinal chemistry or materials science?
- Methodological Answer : The amino and fluoro groups make it a versatile intermediate for drug discovery, particularly in designing kinase inhibitors or WDR5 degraders. For example, tert-butyl esters of related biphenyl carboxylates are precursors for proteolysis-targeting chimeras (PROTACs) . In materials science, the biphenyl core contributes to liquid crystal properties, with fluorine enhancing thermal stability .
Advanced Research Questions
Q. How do electronic effects of the 3'-fluoro and 4'-amino substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluoro group at the 3'-position directs electrophilic substitution to the para-position, while the amino group (electron-donating) enhances oxidative addition in catalytic cycles. For example, in palladium-catalyzed couplings, the amino group may require protection (e.g., as an acetamide) to prevent catalyst poisoning, as shown in methyl 4'-acetamido-biphenyl derivatives . Computational studies (DFT) can model charge distribution to predict regioselectivity.
Q. How can researchers resolve contradictions in NMR data for structurally similar derivatives?
- Methodological Answer : Discrepancies in chemical shifts often arise from solvent effects or dynamic processes. For instance, in coumarin-Schiff base analogs, -NMR signals for imine protons (δ 8.3–8.5 ppm) vary due to keto-enol tautomerism, requiring variable-temperature NMR or deuterated DMSO to stabilize specific tautomers . Cross-validation with -NMR or 2D-COSY experiments is recommended.
Q. What strategies optimize the stability of the amino group during storage and reaction conditions?
- Methodological Answer : The 4'-amino group is prone to oxidation; stabilization methods include:
- Protection : Acetylation (e.g., using acetic anhydride) or Boc protection, as seen in WDR5 degrader syntheses .
- Storage : Under nitrogen at –20°C in amber vials to prevent UV degradation.
- Reaction Conditions : Use of radical scavengers (e.g., BHT) in oxidative environments .
Q. How does the spatial arrangement of substituents affect intermolecular interactions in crystal packing?
- Methodological Answer : In methyl 4'-amino-3',5'-diisopropyl-biphenyl carboxylate, the 3'-fluoro and 4'-amino groups form hydrogen bonds (N–H⋯O and C–H⋯F) that stabilize the crystal lattice. Synchrotron X-ray diffraction reveals torsion angles of 15–25° between biphenyl rings, influencing π-π stacking . Molecular dynamics simulations can predict packing efficiency for co-crystal design.
Q. What are the challenges in scaling up synthesis while maintaining enantiopurity (if applicable)?
- Methodological Answer : Racemization at the 4'-amino group can occur under high-temperature or acidic conditions. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
